molecular formula C21H17ClN2 B1660372 Anticonvulsant agent 2 CAS No. 75220-84-7

Anticonvulsant agent 2

Cat. No.: B1660372
CAS No.: 75220-84-7
M. Wt: 332.8 g/mol
InChI Key: HGXLBVMEBUESSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticonvulsant Agent 2 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its anticonvulsant properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods involve the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. The compound is then formulated into various dosage forms for oral administration .

Chemical Reactions Analysis

Types of Reactions: Anticonvulsant Agent 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXLBVMEBUESSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397722
Record name 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75220-84-7
Record name 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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